4,4,7,7-Tetramethyldec-5-yne
Description
4,4,7,7-Tetramethyldec-5-yne is a branched alkyne characterized by methyl substituents at the 4th and 7th positions of a dec-5-yne backbone. This article compares 4,4,7,7-Tetramethyldec-5-yne with key analogues, emphasizing structural, physical, and functional differences.
Properties
CAS No. |
138471-98-4 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
4,4,7,7-tetramethyldec-5-yne |
InChI |
InChI=1S/C14H26/c1-7-9-13(3,4)11-12-14(5,6)10-8-2/h7-10H2,1-6H3 |
InChI Key |
DFUVJXJHTOUFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C#CC(C)(C)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The alkyne group in 4,4,7,7-Tetramethyldec-5-yne enables reactivity in addition and cycloaddition reactions, distinguishing it from saturated analogues like phytane.
- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) introduces hydroxyl groups, enhancing polarity and surfactant capabilities .
- Ethoxylated derivatives of TMDD (e.g., C₁₄H₂₆O₂·(C₂H₄O)ₙ) further increase hydrophilicity for industrial applications .
Physical Properties
Table 2: Comparative Physical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 4,4,7,7-Tetramethyldec-5-yne | 194.36 | Not reported | Not reported | Low (non-polar solvent) |
| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 248.34 | ~155 (analogous) | Not reported | Moderate (polar solvent) |
| 5,5,7,7-Tetraethylundecane | 268.52 | Not reported | Not reported | Low (hydrophobic) |
| Phytane | 282.55 | Not reported | Not reported | Low (hydrophobic) |
Notes:
Q & A
Basic Research Questions
Q. What are the key structural features of 4,4,7,7-tetramethyldec-5-yne, and how can they be experimentally validated?
- Methodological Answer : The compound’s structure is characterized by methyl groups at positions 4 and 7 and a terminal alkyne at position 5. X-ray diffraction (XRD) analysis, as demonstrated in a related tetramethyl-substituted cycloadduct (melting point 459–464°C), can confirm bond lengths, angles, and steric effects caused by methyl groups. For example, Ge-C bonds in similar structures are elongated by 0.07 Å due to steric hindrance from aryl groups . Use XRD with MoKα radiation (λ = 0.71073 Å) and refine data via SHELXS-97/SHELXL-97 programs for precise structural resolution.
Q. What synthetic routes are recommended for preparing 4,4,7,7-tetramethyldec-5-yne derivatives?
- Methodological Answer : Cycloaddition reactions, such as [2+4] and [2+2] pathways, are effective for synthesizing complex polycyclic derivatives. For instance, reacting with 1,2-dicyanoethane under controlled conditions can yield six-membered rings via sequential cycloadditions . Click chemistry, particularly amino–yne reactions, offers modular approaches for functionalizing alkynes without harsh conditions, enabling rapid library generation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) are critical. For crystalline derivatives, XRD provides definitive structural validation. Monitor thermal stability via differential scanning calorimetry (DSC), noting decomposition temperatures above 450°C in related structures .
Advanced Research Questions
Q. How can researchers address steric hindrance in reactions involving 4,4,7,7-tetramethyldec-5-yne?
- Methodological Answer : Steric effects from methyl groups often slow reaction kinetics. Computational modeling (e.g., quantum chemistry or QSPR) can predict steric bottlenecks. Experimentally, use bulky ligands or solvents to mitigate crowding. For example, in Ge-containing analogs, steric strain was reduced by optimizing aryl substituents, improving reaction yields .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer : Cross-validate data using multiple techniques. If NMR or XRD results conflict with density functional theory (DFT) calculations, re-examine basis sets or solvent effects in simulations. Statistical thermodynamics can reconcile discrepancies in thermodynamic properties (e.g., entropy changes) .
Q. How can the alkyne moiety in 4,4,7,7-tetramethyldec-5-yne be functionalized for advanced applications?
- Methodological Answer : The terminal alkyne is amenable to click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. For hydrogels, amino–yne click reactions enable spontaneous crosslinking under mild conditions. Monitor reactions via TLC (eluent: ethyl acetate/hexane, 1:4) and confirm with -NMR .
Q. What computational approaches best predict the compound’s reactivity and bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., hybrid DFT) model electronic properties, while molecular docking predicts bioactivity. For antimicrobial potential, simulate interactions with bacterial enzymes (e.g., penicillin-binding proteins) and validate via in vitro assays. Tools like CC-DPS integrate QSPR and neural networks for property profiling .
Q. How can researchers design experiments to evaluate the compound’s potential as an anti-inflammatory agent?
- Methodological Answer : Use in vitro models (e.g., RAW 264.7 macrophages) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α). Compare with structurally similar compounds (e.g., 4,4,7,7-tetramethyl bicyclic lactones) to isolate methyl group contributions. Dose-response curves and IC values should be statistically validated via ANOVA .
Data Presentation and Critical Analysis Guidelines
- Structural Data : Present XRD-derived bond lengths/angles in tabular format (e.g., Ge-C distances, ring planarity metrics) .
- Spectral Analysis : Include NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) for stereochemical assignments .
- Statistical Validation : Use R values for regression models and p-values <0.05 for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
